3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol
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Description
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Safety and Hazards
Safety measures for handling 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention is required .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-4,7,10-11H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDDVYQKGVCTRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383723 |
Source
|
Record name | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82756-74-9 |
Source
|
Record name | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is significant about the reported synthesis method for (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives?
A1: The research presents a novel, metal catalyst-free synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives. [] This method utilizes readily available starting materials, 2-aminophenols and (±)-epichlorohydrin, and proceeds efficiently in water at room temperature with NaOH as a base. [] This approach offers a greener and more sustainable alternative to traditional metal-catalyzed reactions.
Q2: What are the advantages of this synthetic method in terms of green chemistry principles?
A2: This method aligns with several green chemistry principles:
- Metal-free catalysis: Eliminates the use of potentially toxic and expensive metal catalysts. []
- Water as a solvent: Employs water, a benign and environmentally friendly solvent. []
- Mild reaction conditions: Operates at room temperature, reducing energy consumption. []
- High regioselectivity: The reaction demonstrates high regioselectivity, leading to the desired product without the formation of unwanted isomers. []
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